molecular formula C12H13F3O2 B13231827 [(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol

[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol

Cat. No.: B13231827
M. Wt: 246.22 g/mol
InChI Key: MTHHDJOJOZHLPN-GXSJLCMTSA-N
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Description

[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The oxolane ring provides additional structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is unique due to the specific positioning of the trifluoromethyl group and the presence of the oxolane ring.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

[(2R,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanol

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11,16H,5-7H2/t9-,11+/m0/s1

InChI Key

MTHHDJOJOZHLPN-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CO)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(COC1CO)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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